molecular formula C7H7N5O B1384245 2-amino-4-(1H-tetrazol-5-yl)phenol CAS No. 924860-65-1

2-amino-4-(1H-tetrazol-5-yl)phenol

Cat. No. B1384245
M. Wt: 177.16 g/mol
InChI Key: IUSKMTQDKVIDPS-UHFFFAOYSA-N
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Description

“2-amino-4-(1H-tetrazol-5-yl)phenol” is a heterocyclic organic compound with the molecular formula C7H7N5O . It has a molecular weight of 177.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-amino-4-(1H-tetrazol-5-yl)phenol” is 1S/C7H7N5O/c8-5-3-4(1-2-6(5)13)7-9-11-12-10-7/h1-3,13H,8H2,(H,9,10,11,12) . This indicates the presence of a phenol group (a benzene ring with an OH group) and a tetrazole group (a 5-membered ring containing four nitrogen atoms) in the molecule.


Physical And Chemical Properties Analysis

“2-amino-4-(1H-tetrazol-5-yl)phenol” is a solid compound . It has a molecular weight of 177.17 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Tetrazole compounds, such as 3-fluorine-4-(1H-tetrazol-5-yl) phenol, demonstrate the potential for wide usage in various fields of chemistry. These compounds are synthesized using specific raw materials, catalysts, and reaction conditions, yielding high-purity crystal products (Wen Yong-hong, 2012).

Structural and Energetic Properties

  • The synthesis of derivatives like 5-(Tetrazol-1-yl)-2H-tetrazole and related compounds, including their salts and complexes, involves extensive characterization methods. These include vibrational spectroscopy, NMR, mass spectrometry, and X-ray diffraction. Their energetic performance and potential as materials in different applications are evaluated (Nikolaus Fischer et al., 2013).

Molecular Docking and Bioassay Studies

  • Tetrazole derivatives, such as 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, are synthesized and their structures determined using X-ray crystallography. Molecular docking studies help in understanding the interaction of these compounds within enzyme active sites, complementing bioassay studies for enzyme inhibition potency (Baker Jawabrah Al-Hourani et al., 2020).

Antibacterial Properties

  • Schiff base compounds containing tetrazole groups, like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, exhibit antibacterial activities against specific bacteria strains. These properties are determined through chemical analysis and bioassays (A. Kakanejadifard et al., 2013).

Biological Activity and Metal Complex Formation

  • Novel compounds like 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol are synthesized and characterized using various techniques. Their biological activities are investigated, and they are also studied for their potential to form metal complexes (Ranjithreddy Palreddy et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for “2-amino-4-(1H-tetrazol-5-yl)phenol” can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-4(1-2-6(5)13)7-9-11-12-10-7/h1-3,13H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKMTQDKVIDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654844
Record name 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(1H-tetrazol-5-yl)phenol

CAS RN

924860-65-1
Record name 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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